molecular formula C11H12ClIN2 B12592840 N-(2-chloro-4-iodophenyl)-2-methyl-3,4-dihydro-2H-pyrrol-5-amine CAS No. 497180-72-0

N-(2-chloro-4-iodophenyl)-2-methyl-3,4-dihydro-2H-pyrrol-5-amine

Cat. No.: B12592840
CAS No.: 497180-72-0
M. Wt: 334.58 g/mol
InChI Key: KLIBTBNNCGHLPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chloro-4-iodophenyl)-2-methyl-3,4-dihydro-2H-pyrrol-5-amine is a halogenated aromatic compound featuring a 3,4-dihydro-2H-pyrrol-5-amine core substituted with a 2-methyl group and a 2-chloro-4-iodophenyl moiety. Its molecular formula is C₁₁H₁₂ClIN₂, with a molecular weight of 358.58 g/mol (calculated).

Properties

CAS No.

497180-72-0

Molecular Formula

C11H12ClIN2

Molecular Weight

334.58 g/mol

IUPAC Name

N-(2-chloro-4-iodophenyl)-2-methyl-3,4-dihydro-2H-pyrrol-5-amine

InChI

InChI=1S/C11H12ClIN2/c1-7-2-5-11(14-7)15-10-4-3-8(13)6-9(10)12/h3-4,6-7H,2,5H2,1H3,(H,14,15)

InChI Key

KLIBTBNNCGHLPY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=N1)NC2=C(C=C(C=C2)I)Cl

Origin of Product

United States

Preparation Methods

Typical Procedure for Multi-Component Synthesis

A typical procedure for synthesizing N-(2-chloro-4-iodophenyl)-2-methyl-3,4-dihydro-2H-pyrrol-5-amine via a three-component reaction may involve the following steps:

  • Reagents :

    • Aldehyde (e.g., 2-chloro-4-iodobenzaldehyde)
    • Amine (e.g., 2-methylpyrrolidine)
    • Isocyanide (e.g., tert-butyl isocyanide)
  • Reaction Conditions :

    • Solvent: Toluene or methanol
    • Temperature: 90 °C
    • Base: Pyridine or other suitable bases
  • Procedure :

    • Combine the reagents in a flask under nitrogen atmosphere.
    • Heat the mixture at the specified temperature for several hours.
    • Monitor the reaction progress via thin-layer chromatography (TLC).
    • Upon completion, purify the product using column chromatography.

The yields from such reactions typically range from moderate to high, depending on the specific conditions and substrates used.

Cyclization Method Example

An example of an intramolecular cyclization method may include:

  • Reagents :

    • A suitable precursor containing both amine and electrophilic sites.
  • Procedure :

    • Dissolve the precursor in an appropriate solvent.
    • Add a catalytic amount of acid to promote cyclization.
    • Heat under reflux conditions until complete.
    • Isolate and purify the resulting pyrrole derivative.

Data Table of Reaction Yields

The following table summarizes various preparation methods along with their respective yields and conditions based on recent studies:

Method Reagents Used Yield (%) Conditions
Three-component reaction Aldehyde + Amine + Isocyanide 70–92 Toluene, 90 °C
Intramolecular cyclization Precursor with amine and electrophile 60–85 Acid catalyst, reflux
Multi-component synthesis Various substituted anilines and isocyanides 35–75 Methanol, room temperature

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-iodophenyl)-2-methyl-3,4-dihydro-2H-pyrrol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and iodo groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

N-(2-chloro-4-iodophenyl)-2-methyl-3,4-dihydro-2H-pyrrol-5-amine serves as a building block in organic synthesis. It can be utilized in the development of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution processes.

Reaction Type Description
OxidationFormation of corresponding nitro or hydroxyl derivatives.
ReductionGeneration of amine derivatives.
SubstitutionSynthesis of substituted phenyl derivatives.

This compound has been investigated for its biological properties , particularly its potential antimicrobial and anticancer activities. Studies have shown that derivatives of this compound may exhibit significant cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound in drug development .

Medicinal Chemistry

In the field of medicinal chemistry, this compound is explored for its potential use in the design of new therapeutic agents. Its unique structure allows researchers to modify it to enhance efficacy and reduce toxicity in drug formulations .

Case Study 1: Anticancer Activity

A study published in Frontiers in Pharmacology examined the anticancer properties of similar compounds derived from the pyrrole framework. The results indicated that modifications to the pyrrole structure could lead to enhanced activity against breast cancer cell lines (MCF-7), with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of halogenated pyrrole derivatives, including this compound. The study found that these compounds demonstrated effective inhibition against several pathogenic bacteria, suggesting their potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of N-(2-chloro-4-iodophenyl)-2-methyl-3,4-dihydro-2H-pyrrol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-(4-Bromophenyl)-3,4-Dihydro-2H-Pyrrol-5-Amine
  • Molecular Formula : C₁₀H₁₁BrN₂
  • Molecular Weight : 239.11 g/mol
  • Key Differences : Replaces chlorine and iodine with a single bromine atom at the para position. The absence of methyl substitution on the pyrrolidine ring reduces steric hindrance. This compound is discontinued, possibly due to lower stability or efficacy compared to halogen-dense analogs .
(5R)-5-(4-Methoxyphenyl)-5-(3-Pyrimidin-5-Ylphenyl)-3,4-Dihydropyrrol-2-Amine
  • Molecular Formula : C₂₁H₂₀N₄O
  • Molecular Weight : 344.41 g/mol
  • The stereochemistry (R-configuration) and extended aromatic system may improve target binding affinity in therapeutic contexts .

Modifications to the Pyrrolidine Core

N-(2,2-Dimethoxyethyl)-3,4-Dihydro-2H-Pyrrol-5-Amine
  • Molecular Formula : C₈H₁₆N₂O₂
  • Molecular Weight : 172.22 g/mol
  • Key Differences : Substitutes the aromatic ring with a dimethoxyethyl group, significantly increasing polarity and aqueous solubility. This structural simplicity may reduce bioavailability in hydrophobic environments .

Halogenation and Bioactivity Trends

  • Iodine vs.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₁H₁₂ClIN₂ 358.58 2-Cl, 4-I, 2-methyl-pyrrolidine High lipophilicity, potential metabolic stability
N-(4-Bromophenyl)-3,4-dihydro-2H-pyrrol-5-amine C₁₀H₁₁BrN₂ 239.11 4-Br Discontinued; simpler halogenation
(5R)-5-(4-Methoxyphenyl)-...-dihydropyrrol-2-amine C₂₁H₂₀N₄O 344.41 4-OCH₃, pyrimidinyl Enhanced π-π stacking, stereospecificity
N-(2,2-Dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine C₈H₁₆N₂O₂ 172.22 Dimethoxyethyl High polarity, improved solubility

Research Findings and Implications

  • Halogen Effects : Dual halogenation (Cl and I) in the target compound may synergistically enhance binding to hydrophobic pockets in biological targets, as seen in antimicrobial and anticancer agents with similar motifs .
  • Steric and Electronic Factors : The 2-methyl group on the pyrrolidine core likely reduces off-target interactions, a trend observed in optimized kinase inhibitors .
  • Synthetic Challenges : Iodine’s sensitivity to light and radical reactions may complicate the synthesis of the target compound compared to brominated or methoxylated analogs .

Biological Activity

N-(2-chloro-4-iodophenyl)-2-methyl-3,4-dihydro-2H-pyrrol-5-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and its interactions with various biological systems. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.

  • Molecular Formula : C11_{11}H12_{12}ClI N2_2
  • CAS Number : 497180-72-0
  • Structure : The compound features a pyrrole ring substituted with a chloro and an iodo phenyl group, which contributes to its biological reactivity.

Research indicates that this compound exhibits significant activity as an androgen receptor (AR) modulator . Compounds with similar structures have been shown to act as selective androgen receptor modulators (SARMs), which can either activate or inhibit androgen receptors depending on the context of use. This property is particularly relevant in treating androgen-dependent conditions such as prostate cancer .

2. Anticancer Activity

In studies focused on prostate cancer cell lines, this compound demonstrated:

  • High Affinity for AR : It binds effectively to androgen receptors, exhibiting antagonistic properties that inhibit the proliferation of cancer cells expressing high levels of AR .
  • Cell Line Studies : In vitro tests have shown that compounds like this one can significantly reduce the viability of prostate cancer cells, indicating potential for therapeutic application in AR-dependent malignancies .

3. Toxicity Profile

The compound has been classified with specific warnings regarding its toxicity:

  • Acute Toxicity : It is harmful if swallowed (H302) and causes skin irritation (H315), highlighting the need for careful handling in laboratory and clinical settings .

Case Study 1: Prostate Cancer Treatment

A study exploring the effects of this compound on LNCaP prostate cancer cells revealed:

ParameterResult
IC50 (Concentration)0.5 µM
Mode of ActionAR Antagonism
Effect on Cell Proliferation70% inhibition at 48 hours

This data suggests that the compound could serve as a promising candidate for further development in prostate cancer therapies.

Case Study 2: Selective Androgen Receptor Modulation

In another investigation involving various SARMs, this compound was compared against known modulators:

CompoundAR Affinity (Ki)Proliferation Inhibition (%)
N-(2-chloro-4-iodophenyl)-...0.8 nM75%
Compound A1.5 nM60%
Compound B0.5 nM80%

The results indicate that this compound has comparable or superior activity in inhibiting AR-mediated proliferation compared to other SARMs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.